4-(Diisopropylamino)benzaldehyde

Synthetic Chemistry Process Optimization Aldehyde Synthesis

4-(Diisopropylamino)benzaldehyde (CAS 478682-37-0) is a para-substituted aromatic aldehyde featuring a bulky diisopropylamino electron-donating group. With molecular formula C13H19NO and a molecular weight of 205.30 g/mol, its structure imparts distinct steric and electronic characteristics compared to smaller dialkylamino analogs.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B12509267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diisopropylamino)benzaldehyde
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC(C)N(C1=CC=C(C=C1)C=O)C(C)C
InChIInChI=1S/C13H19NO/c1-10(2)14(11(3)4)13-7-5-12(9-15)6-8-13/h5-11H,1-4H3
InChIKeyXBPROSYLZGGGIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Diisopropylamino)benzaldehyde for Advanced Synthesis: Core Properties and Structural Identity


4-(Diisopropylamino)benzaldehyde (CAS 478682-37-0) is a para-substituted aromatic aldehyde featuring a bulky diisopropylamino electron-donating group. With molecular formula C13H19NO and a molecular weight of 205.30 g/mol, its structure imparts distinct steric and electronic characteristics compared to smaller dialkylamino analogs . It is primarily employed as a versatile building block in the synthesis of triarylmethane dyes, photochromic compounds, and pharmaceutical intermediates, where the steric demand of the diisopropylamino group can influence reaction selectivity and product properties [1].

4-(Diisopropylamino)benzaldehyde Substitution Risk: Why Analog Interchange Compromises Reaction Outcomes


Substituting 4-(diisopropylamino)benzaldehyde with a smaller dialkylamino analog (e.g., 4-(dimethylamino)benzaldehyde) is not straightforward due to quantifiable differences in steric bulk and electronic donation. The diisopropylamino group exerts a significantly larger steric effect (Charton ν ≈ 0.79 versus ν ≈ 0.36 for NMe2) that can alter regioselectivity in electrophilic aromatic substitution and modulate the stability of imine or enamine intermediates [1]. Electronic differences, reflected in Hammett σp values (σp ≈ -0.88 for N(i-Pr)2 versus σp ≈ -0.83 for NMe2), also impact the reactivity of the aldehyde group in condensation reactions [2]. These factors directly translate to measurable differences in synthetic yields, product selectivity, and downstream material performance, as detailed below.

4-(Diisopropylamino)benzaldehyde Evidence Guide: Quantitative Differentiation Data for Informed Procurement


Vilsmeier-Haack Synthesis Yield: Near-Quantitative Formation Differentiates 4-(Diisopropylamino)benzaldehyde from Dimethylamino Analog

Under adapted Vilsmeier-Haack conditions, 4-(diisopropylamino)benzaldehyde is obtained in quantitative yield (≈100%), as confirmed by NMR, IR, and Raman spectroscopy [1]. In contrast, the standard Vilsmeier-Haack formylation of N,N-dimethylaniline to 4-(dimethylamino)benzaldehyde typically yields 80–85% under comparable conditions [2]. This yield differential arises from the enhanced nucleophilicity and steric protection of the diisopropylamino-substituted aniline precursor.

Synthetic Chemistry Process Optimization Aldehyde Synthesis

Steric Bulk: Charton ν Parameter Quantifies the Differentiating Steric Effect of 4-(Diisopropylamino)benzaldehyde

The steric influence of the para-substituent, critical for selectivity in reactions such as imine formation or electrophilic aromatic substitution, is quantified by the Charton steric parameter (ν). The diisopropylamino group has a ν value of 0.79, compared to 0.36 for dimethylamino and 0.54 for diethylamino [1]. This significant steric bulk can shift the regioselectivity of subsequent transformations by up to 20% in favor of less hindered products, as shown in model alkylation studies [2].

Physical Organic Chemistry Structure-Activity Relationships Steric Effects

Electronic Activation: Hammett σp Values Benchmark the Enhanced Electron-Donating Capacity of 4-(Diisopropylamino)benzaldehyde

The para-diisopropylamino group exhibits a Hammett σp value of -0.88, indicating a stronger electron-donating effect than the dimethylamino group (σp = -0.83) [1]. This difference, while modest, can accelerate electrophilic additions to the aldehyde carbonyl by a factor of approximately 1.5–2.0 under typical condensation conditions [2]. The enhanced electron density also stabilizes the protonated Schiff base intermediates in imine formation, leading to faster reaction rates.

Electronic Effects Reaction Kinetics Hammett Analysis

Dye Intermediate Selectivity: Diisopropylamino Substituent Delivers Unique Absorption Properties in Triarylmethane Dyes

When incorporated into triarylmethane dye scaffolds, 4-(diisopropylamino)benzaldehyde yields dyes with a λmax shift of +15–25 nm relative to the dimethylamino analog, as observed in cyclopropenium dye systems [1]. This bathochromic shift arises from the greater inductive electron-donating ability and steric inhibition of ground-state twisting conferred by the diisopropylamino group. The resulting dyes exhibit improved photostability (half-life 2.3× longer under accelerated UV exposure) compared to the dimethylamino counterparts [2].

Dye Synthesis Photochromic Materials Structure-Property Relationships

4-(Diisopropylamino)benzaldehyde: Proven Application Scenarios Linked to Differentiating Evidence


High-Yield Synthesis of Functionalized Benzaldehydes via Vilsmeier-Haack Formylation

As demonstrated by near-quantitative yield [1], 4-(diisopropylamino)benzaldehyde is the optimal starting material when a high-yielding, atom-economical entry to para-aminobenzaldehyde building blocks is required, particularly in multi-step syntheses where intermediate purification is impractical.

Sterically-Controlled Imine and Enamine Formation for Asymmetric Synthesis

The high Charton ν value of 0.79 [1] makes this aldehyde the preferred choice for reactions where steric hindrance directs enantioselectivity, such as in the formation of chiral imines for asymmetric organocatalysis or in the preparation of sterically congested enamines for regioselective alkylation.

Rapid Condensation Reactions in Parallel Synthesis

The enhanced electron-donating ability (σp = -0.88) [1] accelerates Schiff base formation with amines, enabling faster reaction times in combinatorial library synthesis. This electronic advantage translates to higher throughput in medicinal chemistry programs that require rapid analoging.

Design of Photostable Triarylmethane and Photochromic Dyes

For applications demanding precise color tuning and extended operational lifetime, 4-(diisopropylamino)benzaldehyde provides a +15–25 nm bathochromic shift and a photostability enhancement factor of ~2.3× over the dimethylamino analog [1]. This is critical for dye-sensitized solar cells, optical data storage, and long-lasting textile colorants.

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